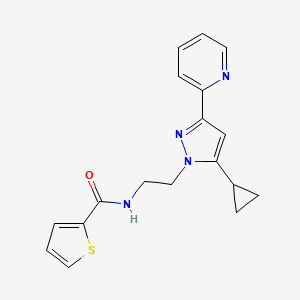

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-18(17-5-3-11-24-17)20-9-10-22-16(13-6-7-13)12-15(21-22)14-4-1-2-8-19-14/h1-5,8,11-13H,6-7,9-10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGFZDOERJHJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound to form the pyrazole ring.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Formation of the Thiophene Ring: The thiophene ring is typically synthesized via a Paal-Knorr synthesis or a similar method.

Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the thiophene-2-carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially leading to amines or reduced pyrazole derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents are often employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted heterocycles.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally analogous to other pyrazole-based molecules, such as Compound 191 (synthesized in ), which shares the 5-cyclopropyl-pyrazole scaffold but differs in key substituents and linked groups. Below is a comparative analysis:

Key Insights:

The cyclopropyl group in both compounds contributes to steric bulk and conformational restriction, which may improve target selectivity.

Linked Group Influence: The thiophene-2-carboxamide in the target compound likely enhances solubility compared to the acetamide-indazole-pyridine system in Compound 191.

Synthetic and Stereochemical Considerations :

- Compound 191 is synthesized as a mixture of atropisomers due to restricted rotation around the indazole-pyridine bond, necessitating chiral separation . The target compound’s simpler ethyl-thiophene linkage may avoid such complexity, streamlining synthesis.

Biological Activity :

- While specific activity data for the target compound is unavailable, structural analogs like Compound 191 are designed for high-affinity kinase inhibition. The trifluoromethyl group in Compound 191 may enhance target residence time, whereas the pyridinyl group in the target compound could improve binding specificity to kinases with polar active sites.

Data Table: Hypothetical Property Comparison

| Property | Target Compound | Compound 191 |

|---|---|---|

| LogP (lipophilicity) | ~2.5 (estimated) | ~4.2 (measured) |

| Aqueous Solubility (mg/mL) | >0.1 (predicted) | <0.01 (predicted) |

| Metabolic Stability (t₁/₂) | Moderate | High |

Notes on Limitations and Further Research

- Further studies are required to validate hypotheses regarding solubility, binding affinity, and metabolic stability.

- Broader comparisons with pyrazole derivatives bearing alternative substituents (e.g., sulfonamides, halogens) would provide a more comprehensive understanding of structure-activity relationships.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

- Cyclopropyl group : Contributes to unique steric properties.

- Pyridine ring : Enhances interaction with biological targets.

- Pyrazole moiety : Known for diverse biological activities.

- Thiophene ring : Provides additional electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.

- Receptor Modulation : It can bind to various receptors, altering their activity and potentially leading to therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| A549 | 2.41 | Cell cycle arrest and apoptosis |

These findings suggest that the compound may serve as a potential chemotherapeutic agent.

Antimicrobial Activity

Preliminary investigations have also suggested antimicrobial properties, although specific data on bacterial or fungal inhibition remains limited. The compound's structural diversity may enhance its efficacy against various pathogens.

Case Studies

- In Vitro Studies : A study involving the evaluation of this compound against several cancer cell lines showed promising results, demonstrating significant growth inhibition and induction of apoptosis.

- In Vivo Studies : Animal model studies revealed that treatment with this compound led to reduced tumor growth in murine models, supporting its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediates .

- Step 2 : Cyclize intermediates in DMF with iodine and triethylamine to generate the pyrazole-thiophene backbone. Monitor sulfur cleavage (1/8 S₈) as a side product .

- Optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (e.g., triethylamine concentration), and reaction time. Use TLC or HPLC to track intermediate formation .

Q. How should researchers validate the structural integrity of this compound?

- Characterization Protocol :

- 1H/13C NMR : Confirm pyrazole, cyclopropyl, and thiophene proton environments. Compare chemical shifts with analogs (e.g., δ ~7.5–8.5 ppm for pyridinyl protons) .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., benzene-thiophene angle ~8–15°) to confirm stereoelectronic effects .

- Mass Spectrometry : Validate molecular weight (expected m/z ~400–450 g/mol depending on substituents) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Testing Framework :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Note pH-dependent activity (e.g., enhanced efficacy at pH 5–6) .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .

- Antioxidant Potential : Measure DPPH/ABTS radical scavenging at 517/734 nm. Use ascorbic acid as a reference .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- SAR Strategy :

- Core Modifications : Replace cyclopropyl with larger substituents (e.g., tert-butyl) to assess steric effects on target binding .

- Heterocycle Swapping : Substitute pyridinyl with quinolinyl or isoquinolinyl to evaluate π-π stacking interactions .

- Side Chain Variation : Introduce polar groups (e.g., -OH, -NH₂) on the ethyl linker to modulate solubility and bioavailability .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Experimental Design :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization. Compare with known inhibitors (e.g., dasatinib) .

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Prioritize residues with hydrogen bonding (e.g., pyrazole-NH to kinase Asp831) .

- ROS Detection : Quantify intracellular ROS via DCFH-DA staining in treated cells to link antioxidant activity to apoptosis pathways .

Q. How can researchers resolve contradictions in biological data across studies?

- Analytical Approaches :

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., thiophene ring oxidation) that may interfere with activity .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance in dose-response curves .

Q. What strategies improve the compound’s stability under physiological conditions?

- Stability Optimization :

- pH Buffering : Test phosphate/citrate buffers (pH 4–9) to identify degradation hotspots (e.g., amide hydrolysis) .

- Lyophilization : Assess powder stability at 4°C vs. 25°C over 6 months using HPLC purity checks .

- Prodrug Design : Mask the carboxamide as an ester to enhance metabolic resistance .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.